Azithromycin F

Vue d'ensemble

Description

Synthesis Analysis

Azithromycin is a member of the macrolide antibiotic and is used on a wide scale in prescribed antibiotic drugs as anti-gram-positive and anti-gram-negative microorganisms .Molecular Structure Analysis

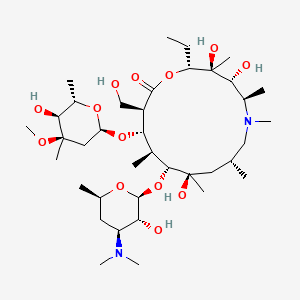

Azithromycin is a part of the azalide subclass of macrolides, and contains a 15-membered ring, with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which allows for the prevention of its metabolism . This differentiates azithromycin from other types of macrolides .Chemical Reactions Analysis

Azithromycin has been used in the treatment of COVID-19 based on spectrophotometric reactions . The common spectrophotometric reactions used for the determination of Azithromycin were oxidative coupling, charge transfer complex, metal complex and ion-pairing reactions .Physical and Chemical Properties Analysis

Azithromycin has a long half-life and excellent tissue penetration . Knowledge of the predominant molecular structure in solution is a prerequisite for an understanding of the interactions of the drug in biological media .Applications De Recherche Scientifique

Antiviral Activity and Use in COVID-19

Azithromycin (AZ), a broad-spectrum macrolide antibiotic, has been explored for its antiviral properties, particularly in the context of COVID-19. Despite no well-controlled, prospective, randomized clinical evidence supporting AZ therapy for COVID-19, its inclusion in treatment protocols in combination with other agents like hydroxychloroquine or chloroquine has been reported. Azithromycin's safety profile as an antibacterial agent is well-established, and its potential as an agent with antiviral properties is being assessed in COVID-19 clinical studies (Damle et al., 2020).

Impact on Autophagy and Mycobacterial Infection

In patients with cystic fibrosis, long-term use of azithromycin has paradoxically been associated with increased infection with nontuberculous mycobacteria (NTM), especially the multi-drug-resistant species Mycobacterium abscessus. Azithromycin interferes with autophagosome clearance by preventing lysosomal acidification, thus affecting the intracellular killing of mycobacteria within macrophages and potentially leading to chronic NTM infection (Renna et al., 2011).

Azithromycin in Viral Infections Beyond COVID-19

Azithromycin has been investigated for its anti-viral and anti-inflammatory properties in various viral infections, including those caused by coronaviruses like SARS-CoV and MERS-CoV. Its ability to reduce in vitro replication of several classes of viruses and enhance anti-viral responses has made it a candidate for treating viral infections. The drug's anti-inflammatory properties, such as the suppression of various cytokines and modulation of immune cell functions, further support its potential therapeutic role in viral infections (Oliver & Hinks, 2020).

Use in Periodontal Treatment

Azithromycin, traditionally used for a variety of bacterial infections, has been found effective against periodontopathogens. Its utility extends beyond its antibacterial properties, owing to its immune-modulating/anti-inflammatory effects. This has led to its application in treating diseases not directly associated with bacteria, such as severe asthma and chronic obstructive pulmonary diseases. Its concentration in key cells involved in periodontal diseases highlights its potential role in treating advanced periodontal diseases (Hirsch, Deng, & Laohachai, 2012).

Mécanisme D'action

Target of Action

Azithromycin F, a macrolide antibiotic, primarily targets bacterial protein synthesis . It binds to the 23S rRNA of the bacterial 50S ribosomal subunit . This interaction inhibits the protein synthesis process, which is essential for bacterial replication . This compound also targets intracellular components, particularly phagocytes, and is delivered in high concentrations to sites of infection .

Mode of Action

This compound interacts with its targets, leading to significant changes in bacterial function. By binding to the 23S rRNA of the bacterial 50S ribosomal subunit, it inhibits bacterial protein synthesis . This interaction disrupts the replication process, thereby stopping bacterial growth . Furthermore, this compound accumulates effectively in cells, especially phagocytes, and is delivered in high concentrations to infection sites .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits bacterial protein synthesis, quorum-sensing, and reduces the formation of biofilm . It also disrupts intracellular keratin-18 dynamics, suppresses intracellular lysosomal trafficking along the microtubules, blocking autophagic flux . Moreover, this compound has been found to inhibit T-cell cytotoxicity against tumor cells and impair T-cell metabolism through glycolysis inhibition .

Pharmacokinetics (ADME Properties)

This compound is known for its broad-spectrum antibiotic properties, long half-life, and high degree of tissue penetration . It is primarily used for the treatment of respiratory, enteric, and genitourinary infections . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are significant. It directly affects immune cells, favoring conditions that can lead to the resolution of acute infections and reduction of exacerbations in chronic airway diseases . It has been found to inhibit autophagy in various types of cancer cells in vitro . Moreover, it has been associated with a network of altered energy metabolism pathways and immune subsets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in pH significantly affect the in vitro potency of this compound . High concentrations of outdoor particulate matter (PM2.5) can contribute to variability in the microbial community composition of the azithromycin group . Therefore, the environment plays a crucial role in the effectiveness of this compound.

Safety and Hazards

Azithromycin can cause abnormal changes in the electrical activity of the heart that may lead to a potentially fatal irregular heart rhythm . Patients at particular risk for developing this condition include those with known risk factors such as existing QT interval prolongation, low blood levels of potassium or magnesium, a slower than normal heart rate, or use of certain drugs used to treat abnormal heart rhythms, or arrhythmias .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Azithromycin F interacts with various enzymes and proteins in the body. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting the transpeptidation/translocation step of protein synthesis and preventing the assembly of the 50S ribosomal subunit . This interaction disrupts bacterial protein synthesis, thereby stopping bacterial growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It accumulates effectively in cells, particularly phagocytes, and is delivered in high concentrations to sites of infection . It has been shown to have antiviral effects and potential benefit in patients with COVID-19 . Multiple immunomodulatory effects have been defined for azithromycin which could provide efficacy during the late stages of the disease, including inhibition of pro-inflammatory cytokine production, inhibition of neutrophil influx, induction of regulatory functions of macrophages, and alterations in autophagy .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis . It also has additional immunomodulatory effects and has been used in chronic respiratory inflammatory diseases for this purpose .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. For instance, azithromycin treatment altered the temporal kinetics of the upper and lower airway microbiota, increasing community similarity between the two sites for one month after macrolide cessation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been associated with a network of altered energy metabolism pathways and immune subsets, including T cells biased toward immunomodulatory and exhausted profiles .

Transport and Distribution

This compound is extensively distributed within cells and tissues. It is known for its rapid and extensive distribution from serum into the intracellular compartments, followed by rapid distribution to the tissues .

Subcellular Localization

It is known that this compound accumulates effectively in cells, particularly phagocytes .

Propriétés

IUPAC Name |

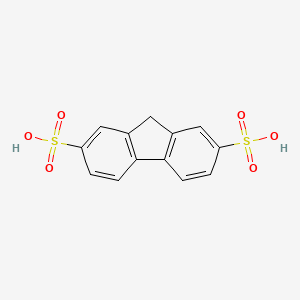

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-14-(hydroxymethyl)-3,5,6,8,10,12-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKFKPIVUOKMAB-KRYDKTARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210125 | |

| Record name | Azithromycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612069-26-8 | |

| Record name | Azithromycin F | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612069-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azithromycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612069268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9G3UFD9TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B3192104.png)

![8-(4-Fluorophenyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3192143.png)

![Phosphonic acid, [3-(3-methylphenyl)-2-oxopropyl]-, dimethyl ester](/img/structure/B3192160.png)